

Pharmacological Profile of GSK2190915: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Fiboflapon Sodium*

CAS No.: 1196070-26-4

Cat. No.: B607448

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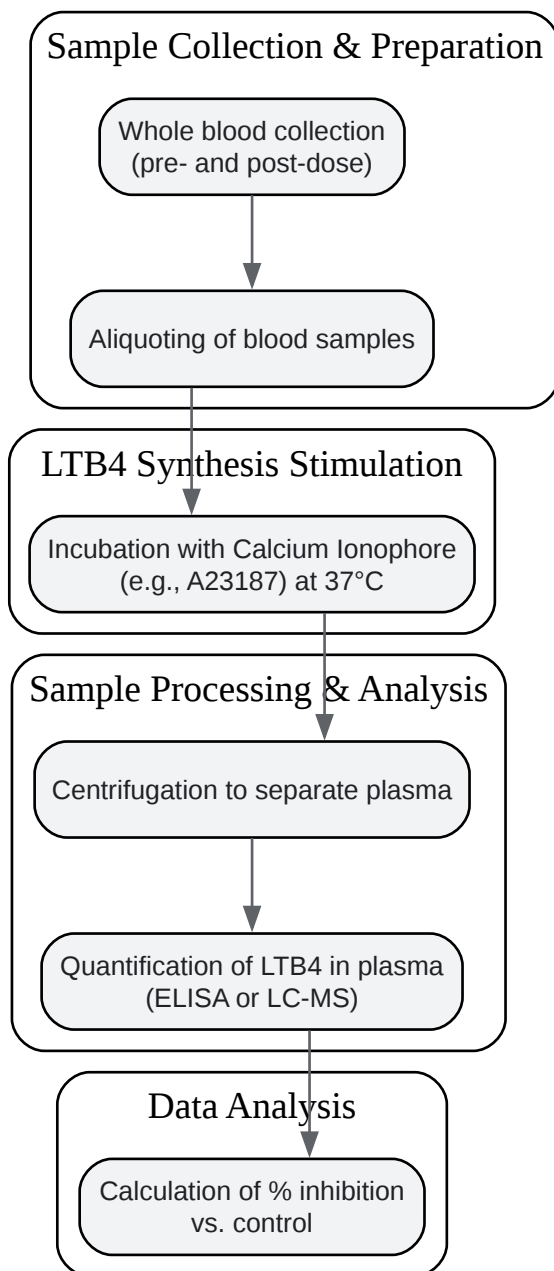
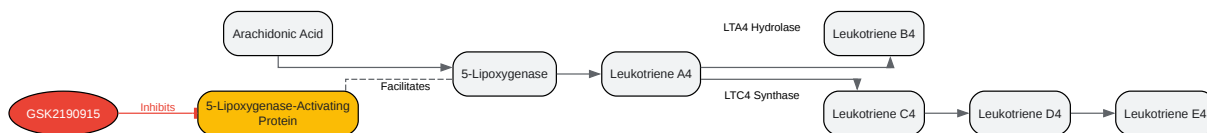
Abstract

GSK2190915, also known as Fiboflapon or AM-803, is a potent, selective, and orally bioavailable inhibitor of 5-lipoxygenase-activating protein (FLAP). FLAP is a crucial intracellular protein that facilitates the biosynthesis of leukotrienes, which are potent lipid mediators implicated in the pathophysiology of various inflammatory diseases, most notably asthma. By binding to FLAP, GSK2190915 effectively blocks the production of both cysteinyl leukotrienes (CysLTs) and leukotriene B4 (LTB4), offering a comprehensive approach to mitigating leukotriene-driven inflammation. This technical guide provides a detailed overview of the pharmacological profile of GSK2190915, summarizing its binding affinity, in vitro and in vivo efficacy, and clinical pharmacodynamic properties. Detailed experimental methodologies and signaling pathways are also presented to provide a comprehensive resource for researchers and drug development professionals.

Mechanism of Action

GSK2190915 exerts its pharmacological effect by directly targeting the 5-lipoxygenase-activating protein (FLAP). In the biosynthesis of leukotrienes, arachidonic acid is first converted to the unstable intermediate leukotriene A4 (LTA4) by the enzyme 5-lipoxygenase (5-LO). This initial step requires the presence of FLAP, which is thought to bind arachidonic acid and present it to 5-LO. By binding to FLAP, GSK2190915 allosterically inhibits the interaction between FLAP and 5-LO, thereby preventing the synthesis of LTA4 and all downstream leukotrienes, including LTB4 and the CysLTs (LTC4, LTD4, and LTE4).[1][2] This upstream inhibition of the leukotriene cascade is a key differentiator from leukotriene receptor antagonists, which only block the action of CysLTs at their target receptors.[1]

Signaling Pathway of Leukotriene Synthesis and Inhibition by GSK2190915



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References

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- 2. Pharmacology of AM803, a novel selective five-lipoxygenase-activating protein (FLAP) inhibitor in rodent models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
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